molecular formula C15H23N3O3 B2723138 5-methyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide CAS No. 2034289-77-3

5-methyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide

Cat. No.: B2723138
CAS No.: 2034289-77-3
M. Wt: 293.367
InChI Key: XZYGAIQFBJOUFK-UHFFFAOYSA-N
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Description

“5-methyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide” is a chemical compound with the molecular formula C15H23N3O3 and a molecular weight of 293.367. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle with one nitrogen atom and five carbon atoms . It also contains a tetrahydrofuran ring and an isoxazole ring.


Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

Compounds with structures similar to "5-methyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide" are often explored for their unique synthesis methods and chemical properties. For instance, research into the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone highlights the interest in developing new chemical entities with potential therapeutic applications (Abu‐Hashem et al., 2020). These studies focus on creating compounds with anti-inflammatory and analgesic properties, suggesting a pathway for the development of new medications.

Potential Therapeutic Applications

The structural complexity of compounds like "this compound" indicates potential for therapeutic application. For example, research into spiro[isobenzofuran-1(3H),4'-piperidines] as central nervous system agents (Bauer et al., 1976) and the development of antiprotozoal agents (Ismail et al., 2004) illustrate the exploration of novel compounds for addressing diverse health conditions.

Molecular Interaction Studies

Understanding how compounds interact with biological targets is crucial for drug development. Studies on the molecular interaction of antagonists with the CB1 cannabinoid receptor (Shim et al., 2002) provide insights into the design of selective receptor antagonists, which could inform research on similar compounds.

Advanced Material Development

Beyond biomedical applications, compounds with complex structures may be investigated for their potential in developing advanced materials. For instance, research into the synthesis of ordered polymers (Yu et al., 1999) demonstrates the interest in utilizing unique chemical structures for creating new materials with specific properties.

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of new synthesis methods and the discovery of new biological applications for these compounds are important future directions .

Properties

IUPAC Name

5-methyl-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-11-14(9-17-21-11)15(19)16-8-12-2-5-18(6-3-12)13-4-7-20-10-13/h9,12-13H,2-8,10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYGAIQFBJOUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC2CCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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